molecular formula C7H6N4O2 B12977388 2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12977388
M. Wt: 178.15 g/mol
InChI Key: AQQIZDYOLCXMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core .

Scientific Research Applications

2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-amino-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-7-10-3-1-4(6(12)13)9-2-5(3)11-7/h1-2H,(H,12,13)(H3,8,10,11)

InChI Key

AQQIZDYOLCXMDX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC(=N2)N

Origin of Product

United States

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